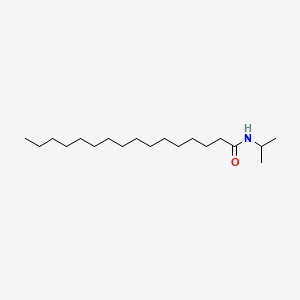

Palmitoylisopropylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propan-2-ylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVUGCYYQOTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Palmitoylisopropylamide: A Technical Guide on a Novel Endocannabinoid System Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide (PIP), a synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), has emerged as a noteworthy modulator of the endocannabinoid system. Primarily characterized by its inhibitory action on the cellular uptake and enzymatic hydrolysis of the endocannabinoid anandamide (AEA), PIP presents a unique profile for potential therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound. It is intended to serve as a foundational resource for researchers and drug development professionals interested in the expanding field of endocannabinoid signaling and its therapeutic manipulation.

Discovery and History

The discovery of this compound is rooted in the exploration of the "entourage effect," a concept suggesting that certain endogenous lipids can enhance the activity of primary endocannabinoids like anandamide. Its parent compound, palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide known for its anti-inflammatory and analgesic properties, which are thought to be mediated, in part, by the potentiation of anandamide signaling.

This compound was synthesized as part of a series of homologues and analogues of PEA to investigate the structure-activity relationships governing the inhibition of anandamide uptake and metabolism. The substitution of the ethanolamine moiety with an isopropylamine group represents a key structural modification, leading to a compound with a distinct pharmacological profile. While the exact date and research group behind its initial synthesis are not extensively documented in publicly available literature, its characterization in a 2001 study by Lambert, Tiger, and Fowler was a pivotal moment in understanding its potential as a tool for studying the endocannabinoid system.

Chemical Properties

| Property | Value |

| IUPAC Name | N-propan-2-ylhexadecanamide |

| Synonyms | This compound, N-isopropyl-hexadecanamide |

| Molecular Formula | C₁₉H₃₉NO |

| Molecular Weight | 297.5 g/mol |

| CAS Number | 189939-61-5 |

Mechanism of Action

This compound primarily functions by inhibiting the two key processes responsible for the termination of anandamide signaling: cellular uptake and enzymatic degradation by fatty acid amide hydrolase (FAAH).

Inhibition of Anandamide Metabolism

PIP has been identified as a mixed-type inhibitor of FAAH, the primary enzyme responsible for the hydrolysis of anandamide. This mode of inhibition suggests that PIP can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the overall rate of anandamide breakdown.

Inhibition of Anandamide Uptake

In addition to its effects on FAAH, this compound has been shown to inhibit the cellular uptake of anandamide. While the precise mechanism of anandamide transport into cells is still a subject of research, PIP's ability to interfere with this process contributes to an increased extracellular concentration and prolonged signaling of anandamide.

Receptor Binding Profile

Notably, this compound exhibits a favorable selectivity profile, with only modest effects on the cannabinoid receptors CB1 and CB2. This characteristic is particularly advantageous from a drug development perspective, as it suggests a lower potential for the psychoactive side effects associated with direct CB1 receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: Inhibition of [³H]-Anandamide Metabolism in Rat Brain Membranes [1]

| Compound | pI₅₀ | Type of Inhibition | Kᵢ (slope) (µM) | Kᵢ (intercept) (µM) |

| This compound | 4.89 | Mixed | 15 | 87 |

| Oleoylethanolamide | 5.33 | Mixed | 3.9 | 11 |

| R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive | 6.6 | - |

Table 2: Effects on Cannabinoid Receptor Binding [1]

| Compound | Receptor | Assay | % Inhibition at 10 µM |

| This compound | Human CB₁ | [³H]-CP 55,940 binding | Modest |

| This compound | Human CB₂ | [³H]-WIN 55,212-2 binding | No dramatic inhibition |

Table 3: Inhibition of [³H]-Anandamide Uptake in C6 and RBL-2H3 Cells [1]

| Cell Line | Concentration (µM) | % of Control (Specific Uptake) |

| C6 | 10 | 66 |

| C6 | 30 | 38 |

| RBL-2H3 | 10 & 30 | Similar results to C6 |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

Synthesis of this compound (General Procedure)

A plausible synthetic route for this compound involves the acylation of isopropylamine with palmitoyl chloride.

-

Materials: Palmitoyl chloride, isopropylamine, dichloromethane (anhydrous), triethylamine, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve isopropylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Add triethylamine as a base to scavenge the HCl byproduct.

-

Slowly add a solution of palmitoyl chloride in anhydrous dichloromethane to the stirred isopropylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against FAAH.

-

Materials: Rat brain membrane preparation (as a source of FAAH), [³H]-anandamide, test compound (this compound), Tris-HCl buffer (pH 9.0), scintillation cocktail, scintillation counter.

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Pre-incubate the membrane preparation with various concentrations of this compound in Tris-HCl buffer.

-

Initiate the enzymatic reaction by adding [³H]-anandamide.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding an acidic stop solution.

-

Extract the unhydrolyzed [³H]-anandamide into an organic solvent.

-

Quantify the amount of radioactive product (e.g., [³H]-ethanolamine) in the aqueous phase by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the pI₅₀ value.

-

To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Anandamide Cellular Uptake Assay

This protocol describes a general method for measuring the inhibition of anandamide uptake into cultured cells.

-

Materials: C6 glioma or RBL-2H3 cells, [³H]-anandamide, test compound (this compound), cell culture medium, phosphate-buffered saline (PBS), scintillation cocktail, scintillation counter.

-

Procedure:

-

Culture C6 glioma or RBL-2H3 cells to confluence in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound in serum-free medium.

-

Add [³H]-anandamide to the wells and incubate at 37°C for a short period (e.g., 15 minutes).

-

To determine non-specific uptake, run parallel experiments at 4°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).

-

Determine the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound (PIP).

Experimental Workflow: FAAH Inhibition Assay

Caption: Workflow for determining FAAH inhibition by this compound.

Future Directions and Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the endocannabinoid system. Its ability to indirectly potentiate anandamide signaling through a dual mechanism of uptake and enzyme inhibition, combined with a lack of significant direct cannabinoid receptor activity, makes it an attractive candidate for conditions where elevated anandamide levels are beneficial, such as in certain pain and inflammatory states.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy models, and exploration of its effects on other components of the endocannabinoidome. The in-depth technical information provided in this guide serves as a starting point for researchers and drug developers to build upon in their exploration of this intriguing molecule. The unique properties of this compound may pave the way for a new class of endocannabinoid system modulators with improved therapeutic profiles.

References

The In Vitro Mechanism of Action of Palmitoylisopropylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylisopropylamide (PIP) is a synthetic N-acylethanolamine analogue that has garnered interest within the scientific community for its modulatory effects on the endocannabinoid system. This technical guide provides a comprehensive overview of the in vitro mechanism of action of PIP, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The primary mechanism of PIP revolves around its ability to inhibit the enzymatic degradation of the endocannabinoid anandamide (AEA), thereby potentiating its endogenous effects.

Core Mechanism of Action: FAAH Inhibition

The principal in vitro action of this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is a crucial enzyme responsible for the hydrolysis and subsequent inactivation of N-acylethanolamines, most notably the endocannabinoid anandamide (N-arachidonoylethanolamide, AEA)[1][3]. By impeding the catalytic activity of FAAH, PIP effectively increases the local concentration and prolongs the signaling of AEA.

The inhibition of FAAH by PIP has been characterized as a mixed-type inhibition[1]. This suggests that PIP may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Quantitative Data on FAAH Inhibition

The inhibitory potency of this compound against FAAH has been quantified in studies measuring the metabolism of radiolabeled anandamide.

| Parameter | Value | Description | Reference |

| pIC50 | 4.89 | The negative logarithm of the half-maximal inhibitory concentration for the inhibition of [3H]-anandamide metabolism. | [1] |

Interaction with Cannabinoid Receptors and Anandamide Transporters

A key aspect of the pharmacological profile of this compound is its selectivity. While it effectively inhibits FAAH, it displays minimal direct interaction with the primary cannabinoid receptors, CB1 and CB2. This characteristic distinguishes it from direct cannabinoid agonists.

Furthermore, PIP has a weak effect on the cellular uptake of anandamide. Although some inhibition of anandamide uptake has been observed at higher concentrations, it is significantly less potent than its FAAH inhibitory activity[1].

Quantitative Data on Receptor Binding and Anandamide Uptake

| Target | Parameter | Value | Description | Reference |

| CB1 Receptor | IC50 | > 100 µM | Half-maximal inhibitory concentration for binding to the CB1 receptor. | |

| CB2 Receptor | IC50 | > 100 µM | Half-maximal inhibitory concentration for binding to the CB2 receptor. | |

| Anandamide Uptake | IC50 | ~ 100 µM | Half-maximal inhibitory concentration for the blockade of anandamide cellular uptake. |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be visualized through its impact on the anandamide signaling pathway. By inhibiting FAAH, PIP indirectly enhances AEA-mediated signaling.

Caption: this compound (PIP) inhibits FAAH, leading to increased intracellular anandamide levels and enhanced CB1 receptor signaling.

Experimental Protocols

The characterization of this compound's in vitro activity relies on a series of well-defined experimental protocols.

FAAH Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic degradation of anandamide by FAAH.

-

Source of FAAH: Homogenates of rat brain tissue or cells expressing FAAH (e.g., C6 glioma cells) are commonly used[1].

-

Substrate: Radiolabeled anandamide, typically [3H]-AEA, is used as the substrate[1].

-

Incubation: The enzyme source is incubated with the test compound (this compound) at various concentrations, followed by the addition of the radiolabeled substrate.

-

Separation and Detection: The reaction is terminated, and the product of hydrolysis (e.g., [3H]-ethanolamine) is separated from the unreacted substrate using techniques like thin-layer chromatography or liquid-liquid extraction[1]. The amount of radioactivity in the product phase is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for determining the inhibitory effect of this compound on FAAH activity.

Cannabinoid Receptor Binding Assay

These assays determine the affinity of a compound for cannabinoid receptors.

-

Receptor Source: Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO cells) are utilized[1].

-

Radioligand: A high-affinity radiolabeled cannabinoid agonist or antagonist (e.g., [3H]-CP 55,940 for CB1, [3H]-WIN 55,212-2 for CB2) is used[1].

-

Competition Binding: The receptor membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki) or IC50 value.

Anandamide Uptake Assay

This assay measures the effect of a compound on the cellular uptake of anandamide.

-

Cell Lines: Cell lines known to exhibit anandamide uptake, such as C6 glioma cells or RBL-2H3 cells, are used[1].

-

Procedure: Cells are incubated with the test compound (this compound) before the addition of [3H]-AEA.

-

Termination and Measurement: After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is quantified.

-

Consideration: To distinguish between inhibition of uptake and inhibition of subsequent metabolism, experiments are often conducted in the presence of a potent FAAH inhibitor to isolate the effect on the transport process[1].

Cellular Effects of this compound

In cellular assays, the combined effects of FAAH inhibition and potential weak inhibition of anandamide uptake by this compound can be observed.

In intact C6 glioma cells, this compound has been shown to inhibit the formation of [3H]-ethanolamine from [3H]-AEA, reflecting its impact on the overall inactivation of anandamide within a cellular context[1]. Additionally, PIP has been observed to inhibit the proliferation of C6 glioma cells.

Conclusion

This compound acts in vitro primarily as a mixed-type inhibitor of the enzyme FAAH. This leads to an increase in the endogenous levels of the endocannabinoid anandamide. Its pharmacological profile is characterized by a high degree of selectivity, with minimal direct interaction with cannabinoid receptors CB1 and CB2, and only weak effects on anandamide cellular uptake at high concentrations. These properties make this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system, particularly the consequences of enhancing endogenous anandamide signaling. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar molecules in the field of endocannabinoid research and drug development.

References

Palmitoylisopropylamide: A Technical Guide to its Role as an Endocannabinoid System Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide (PIP) has emerged as a modulator of the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways. Evidence indicates that PIP's primary modulatory effect is not through direct interaction with cannabinoid receptors but via the inhibition of the anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH). This indirect action positions PIP as a compound of interest for therapeutic strategies aimed at enhancing endogenous cannabinoid signaling.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include:

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system and peripheral tissues.

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-characterized being anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG).

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Key degradative enzymes are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes anandamide, and monoacylglycerol lipase (MAGL), which is the principal enzyme for 2-AG degradation.

Modulation of the ECS, particularly through the inhibition of FAAH, presents a promising therapeutic avenue for various conditions by increasing the endogenous levels of anandamide and thereby enhancing its signaling at cannabinoid receptors.

This compound as an Endocannabinoid System Modulator

This compound (PIP) functions as an indirect modulator of the endocannabinoid system. Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIP leads to an accumulation of AEA, thereby potentiating its effects at cannabinoid receptors.

Interaction with Cannabinoid Receptors

Studies have shown that this compound exhibits negligible direct binding affinity for both CB1 and CB2 receptors.

Inhibition of Anandamide Metabolism

The principal modulatory effect of this compound on the endocannabinoid system is its inhibition of the enzymatic hydrolysis of anandamide by FAAH.

Effect on Anandamide Uptake

In addition to its effects on FAAH, this compound has been observed to weakly inhibit the cellular uptake of anandamide.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with key components of the endocannabinoid system.

Table 1: Inhibition of Anandamide Metabolism by this compound [1]

| Parameter | Value | Notes |

| pI50 | 4.89 | For the inhibition of [3H]-anandamide metabolism in rat brain homogenates. |

| Mode of Inhibition | Mixed-type | - |

| Ki (slope) | 15 µM | - |

| Ki (intercept) | 87 µM | - |

Table 2: Cannabinoid Receptor Binding Affinity of this compound [2]

| Receptor | IC50 |

| CB1 | > 100 µM |

| CB2 | > 100 µM |

Table 3: Inhibition of Anandamide Uptake by this compound [2]

| Parameter | Value |

| IC50 | ~ 100 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Jonsson and colleagues (2001).[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the FAAH-catalyzed hydrolysis of anandamide.

Materials:

-

Rat brain homogenates (as a source of FAAH)

-

[3H]-Anandamide (substrate)

-

This compound (test compound)

-

Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Scintillation fluid

-

Chloroform/Methanol (1:1 v/v)

-

Potassium chloride (KCl)

Procedure:

-

Preparation of Rat Brain Homogenates: Rat brains are homogenized in 10 volumes of assay buffer. The homogenate is centrifuged at 1,000 x g for 15 minutes, and the resulting supernatant is used as the enzyme source.

-

Assay Reaction:

-

In test tubes, combine rat brain homogenate (typically 100 µg of protein), this compound at various concentrations (or vehicle for control), and assay buffer containing 0.1% BSA.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [3H]-anandamide (final concentration, e.g., 1 µM).

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Extraction:

-

Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1 v/v).

-

Add 0.7 volumes of 0.73% KCl.

-

Vortex the mixture and centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

-

Quantification:

-

An aliquot of the upper aqueous phase (containing the [3H]-ethanolamine product) is collected.

-

Add scintillation fluid to the aliquot and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the pI50 value by non-linear regression analysis of the concentration-response curve. For mixed-type inhibition, Ki(slope) and Ki(intercept) values are determined from Dixon plots.

-

Cannabinoid Receptor Radioligand Binding Assay

Objective: To assess the binding affinity of this compound for CB1 and CB2 cannabinoid receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[3H]-CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).

-

This compound (test compound).

-

WIN 55,212-2 (a non-selective cannabinoid agonist for determining non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

Procedure:

-

Assay Setup:

-

In test tubes, combine membrane preparations (e.g., 20 µg protein), [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and this compound at various concentrations.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand like WIN 55,212-2 (e.g., 10 µM).

-

The final assay volume is brought up with binding buffer.

-

-

Incubation: Incubate the mixture for 90 minutes at 30°C.

-

Termination and Filtration:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in binding buffer.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of this compound.

-

Calculate the IC50 value from the concentration-response curve using non-linear regression.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Anandamide and its Modulation by this compound

The following diagram illustrates the canonical signaling pathway of anandamide and the point of intervention by this compound.

Experimental Workflow for FAAH Inhibition Assay

The workflow for determining the inhibitory effect of this compound on FAAH activity is depicted below.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for assessing the binding of this compound to cannabinoid receptors.

Conclusion

This compound acts as a modulator of the endocannabinoid system primarily through the inhibition of FAAH, thereby increasing the synaptic availability of the endocannabinoid anandamide. Its weak interaction with cannabinoid receptors suggests a favorable profile for therapeutic development, as it avoids direct receptor agonism or antagonism, which can be associated with undesirable side effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar ECS modulators.

References

Palmitoylisopropylamide: A Technical Guide to its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Palmitoylisopropylamide (PIP) as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. This document details the mechanism of action of PIP, presents its inhibitory potency in a comparative context, and outlines the experimental protocols for assessing FAAH inhibition. Furthermore, it visually elucidates the intricate signaling pathways affected by FAAH modulation and the typical workflow for the characterization of FAAH inhibitors. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience.

Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, inflammation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (such as anandamide, AEA), and the enzymes responsible for their synthesis and degradation.

Fatty Acid Amide Hydrolase (FAAH) is a membrane-associated serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive lipids, most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of this signaling molecule, thereby modulating the activity of cannabinoid receptors. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, offering potential treatments for pain, anxiety, and inflammatory disorders without the psychotropic side effects associated with direct CB1 receptor agonists.[1]

This compound (PIP): A FAAH Inhibitor

This compound (N-(1-Methylethyl)-hexadecanamide), also known as PIA, is a fatty acid amide that has been identified as an inhibitor of FAAH. Its chemical structure is related to the endogenous FAAH substrate, palmitoylethanolamide (PEA).

Mechanism of Action and Inhibitory Profile

This compound acts as a mixed-type inhibitor of FAAH.[2] This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Km) and the catalytic rate (Vmax).

The inhibitory potency of this compound against the hydrolysis of [3H]-anandamide has been determined to be a pIC50 of 4.89 , which corresponds to an IC50 value of approximately 12.9 μM .[2][3]

Selectivity Profile

An important characteristic of a targeted enzyme inhibitor is its selectivity. This compound exhibits a favorable selectivity profile, showing weak affinity for the cannabinoid receptors and the anandamide transporter:

This indicates that the primary mechanism by which this compound enhances endocannabinoid signaling is through the inhibition of FAAH, rather than direct interaction with cannabinoid receptors or the anandamide transport system.

Quantitative Comparison of FAAH Inhibitors

To provide a broader context for the potency of this compound, the following table summarizes the IC50 values of several well-characterized FAAH inhibitors.

| Inhibitor | Chemical Class | IC50 (Human FAAH) | IC50 (Rat FAAH) | Selectivity vs. MAGL | Reference(s) |

| This compound (PIP) | Fatty Acid Amide | ~12.9 µM | Not Reported | High (inferred) | [2][3] |

| URB597 | Carbamate | 4.6 nM | 4.6 nM | High | [5][6] |

| PF-3845 | Piperidine Urea | 0.23 µM (Ki) | Not Reported | High | [7] |

| JZL195 | Piperazine Carbamate | 12 nM | 19 nM | Dual Inhibitor (MAGL IC50 = 4 nM) | [8] |

| OL-135 | α-Ketoheterocycle | 4.7 nM (Ki) | Not Reported | High | [6] |

| JNJ-42165279 | Aryl Piperazinyl Urea | 70 nM | 313 nM | High | [9] |

Experimental Protocols for FAAH Inhibition Assays

The determination of FAAH inhibitory activity is crucial for the characterization of compounds like this compound. Two primary methods are commonly employed: radiometric assays and fluorometric assays.

Radiometric FAAH Inhibition Assay using [3H]-Anandamide

This assay directly measures the enzymatic hydrolysis of radiolabeled anandamide.

Principle: FAAH activity is determined by quantifying the amount of radiolabeled ethanolamine produced from the hydrolysis of [³H-ethanolamine]-anandamide. The substrate and product are separated, and the radioactivity of the product is measured by liquid scintillation counting.[1][4]

Materials:

-

[³H-ethanolamine]-Anandamide (Substrate)

-

Enzyme source (e.g., rat brain homogenate, cell lysates, or recombinant FAAH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Inhibitor stock solutions (e.g., this compound in DMSO)

-

Stop Solution: Chloroform/Methanol (1:1, v/v)

-

Activated charcoal slurry

-

Scintillation cocktail

-

Microcentrifuge tubes, scintillation vials

Procedure:

-

Enzyme Preparation: Prepare the enzyme source (e.g., homogenize rat brain tissue in ice-cold assay buffer and centrifuge to obtain the supernatant containing FAAH). Determine the protein concentration of the enzyme preparation.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, enzyme preparation, and varying concentrations of the inhibitor (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.

-

Initiate Reaction: Add [³H-ethanolamine]-anandamide to each tube to a final concentration of ~10 µM to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold chloroform/methanol (1:1).

-

Phase Separation: Vortex the tubes and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic phases. The product, [³H]-ethanolamine, will be in the upper aqueous phase, while the unreacted substrate, [³H]-anandamide, will be in the lower organic phase.

-

Product Quantification:

-

Liquid-Liquid Extraction Method: Carefully collect a known volume of the aqueous phase and transfer it to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Charcoal Adsorption Method: To the reaction mixture after stopping, add an activated charcoal slurry. The charcoal will adsorb the unreacted lipophilic substrate. Centrifuge to pellet the charcoal, and then measure the radioactivity of the supernatant containing the hydrophilic product.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric FAAH Inhibition Assay

This high-throughput method utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.[3][10]

Principle: A non-fluorescent arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate is hydrolyzed by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[9]

Materials:

-

FAAH substrate (e.g., AAMCA)

-

Enzyme source (recombinant human or rat FAAH is recommended for screening)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[10]

-

Inhibitor stock solutions

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[10]

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations (or vehicle), and the enzyme solution.

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 15-30 minutes.

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of FAAH by this compound leads to an increase in anandamide levels, which in turn modulates downstream signaling pathways. A typical workflow is employed to characterize such inhibitors.

Anandamide Signaling Pathway

The following diagram illustrates the signaling cascade initiated by anandamide following the inhibition of FAAH.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

An In-depth Technical Guide on the Theoretical Properties of N-palmitoylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoylisopropylamine (PIA), a synthetic N-acyl amine, has garnered interest within the scientific community for its potential to modulate the endocannabinoid system. As a structural analogue of the endogenous cannabinoid anandamide, PIA's primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. This inhibition leads to an increase in endogenous anandamide levels, thereby potentiating its effects on cannabinoid receptors. This technical guide provides a comprehensive overview of the theoretical properties of N-palmitoylisopropylamine, including its physicochemical characteristics, and delves into its mechanism of action and the subsequent signaling pathways it influences. Detailed experimental protocols for its synthesis and for assessing its biological activity are also presented to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-palmitoylisopropylamine is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the available quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of N-palmitoylisopropylamine

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 297.52 g/mol | --INVALID-LINK--[1] |

| CAS Number | 189939-61-5 | --INVALID-LINK--[1] |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in DMF and Ethanol | --INVALID-LINK-- |

Note: Further experimental determination of properties such as pKa, logP, melting point, and boiling point is recommended for a complete physicochemical profile.

Mechanism of Action and Signaling Pathways

N-palmitoylisopropylamine's primary pharmacological effect is the inhibition of fatty acid amide hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[2][3][4][5][6] By inhibiting FAAH, PIA prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1).[7][8]

The enhanced anandamide signaling resulting from FAAH inhibition by PIA has a range of potential downstream effects, including neuroprotection and anti-inflammatory responses.[2][5] The following diagram illustrates the signaling pathway affected by N-palmitoylisopropylamine.

Experimental Protocols

Synthesis of N-palmitoylisopropylamine

A general method for the synthesis of N-acyl amines can be adapted for N-palmitoylisopropylamine. This typically involves the acylation of the corresponding amine with a fatty acid chloride or anhydride.

Materials:

-

Palmitoyl chloride

-

Isopropylamine

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve isopropylamine in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine.

-

Slowly add an equimolar amount of palmitoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis of N-palmitoylisopropylamine.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity of N-palmitoylisopropylamine on FAAH can be determined using a fluorometric or radiometric assay. The following is a general protocol for a fluorometric assay.[9][10]

Materials:

-

Recombinant human FAAH or rat brain homogenate as a source of FAAH

-

FAAH substrate (e.g., a non-fluorescent substrate that releases a fluorophore upon hydrolysis)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9)

-

N-palmitoylisopropylamine (test compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of N-palmitoylisopropylamine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme source.

-

Add the different concentrations of N-palmitoylisopropylamine or the positive control to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the kit instructions).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of FAAH inhibition for each concentration of N-palmitoylisopropylamine and determine the IC₅₀ value.

The logical relationship of the FAAH inhibition assay is depicted in the following diagram.

Conclusion

N-palmitoylisopropylamine presents a compelling molecule for researchers in the field of endocannabinoid pharmacology. Its targeted inhibition of FAAH offers a promising strategy for modulating endocannabinoid signaling with potential therapeutic applications. The information provided in this technical guide, including its physicochemical properties, mechanism of action, and detailed experimental protocols, serves as a foundational resource for scientists and drug development professionals. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in various preclinical models, is warranted to fully explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]

- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. realmofcaring.org [realmofcaring.org]

- 7. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 10. merckmillipore.com [merckmillipore.com]

The Interaction of Palmitoylisopropylamide with Cannabinoid Receptors CB1 and CB2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between palmitoylisopropylamide (PIA) and the cannabinoid receptors CB1 and CB2. Despite its classification as a fatty acid amide, a class of compounds known to interact with the endocannabinoid system, there is a notable lack of direct evidence and quantitative data characterizing the binding and functional activity of PIA at CB1 and CB2 receptors in publicly available scientific literature. This guide summarizes the existing landscape, details the standard experimental protocols used to assess cannabinoid receptor interactions, and describes the canonical signaling pathways associated with CB1 and CB2 receptor activation. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of fatty acid amides and their potential roles within the endocannabinoid system.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS include the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

This compound (PIA) is a fatty acid amide, structurally related to the endocannabinoid-like substance N-palmitoylethanolamide (PEA). While PEA has been studied for its indirect effects on the endocannabinoid system, often by potentiating the effects of other cannabinoids, its direct binding to CB1 and CB2 receptors is considered weak or negligible[1][2]. The current body of scientific literature suggests a similar profile for PIA, with a significant lack of data supporting a direct, high-affinity interaction with either CB1 or CB2 receptors.

Quantitative Data on this compound-Receptor Interaction

A thorough review of published research reveals a conspicuous absence of quantitative data for the binding affinity (Ki) and functional potency (EC50) or efficacy (Emax) of this compound at CB1 and CB2 receptors. Commercially available databases of cannabinoid receptor ligands often list PIA but without associated binding data[3]. Studies focusing on analogues of the related compound, N-palmitoylethanolamide, have shown these molecules to be largely inactive as direct ligands for cannabinoid receptors[1].

For the purpose of providing a comprehensive template for researchers, the following tables are presented as they would be structured to display such data, should it become available through future research.

Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors

| Ligand | Receptor | Ki (nM) | Radioligand | Source |

| This compound | hCB1 | No Data Available | - | - |

| This compound | hCB2 | No Data Available | - | - |

Table 2: Functional Activity of this compound at Human Cannabinoid Receptors

| Ligand | Receptor | Assay Type | EC50 (nM) | Emax (%) | Source |

| This compound | hCB1 | cAMP Inhibition | No Data Available | No Data Available | - |

| This compound | hCB1 | [35S]GTPγS Binding | No Data Available | No Data Available | - |

| This compound | hCB2 | cAMP Inhibition | No Data Available | No Data Available | - |

| This compound | hCB2 | [35S]GTPγS Binding | No Data Available | No Data Available | - |

Experimental Protocols for Assessing Receptor Interaction

The following are detailed methodologies for key in vitro assays used to characterize the interaction of ligands with CB1 and CB2 receptors. These protocols are standardized and can be adapted for the evaluation of novel compounds such as this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CB1 or CB2 receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)[4].

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940 or [3H]SR141716A for CB1) and varying concentrations of the unlabeled test compound (e.g., this compound)[4][5].

-

The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand[6].

-

The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium[5].

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand[5].

-

The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)[4][6].

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].

-

cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Protocol:

-

Cell Culture and Plating:

-

Use cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1 or CHO-hCB2).

-

Seed the cells into a 96- or 384-well plate and culture overnight[7].

-

-

Agonist Mode Assay:

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

Varying concentrations of the test compound are added, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C[8].

-

-

cAMP Detection:

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The effect of the test compound on forskolin-stimulated cAMP levels is determined.

-

For agonists, the EC50 (concentration producing 50% of the maximal inhibition of cAMP) and Emax (maximal effect) are calculated using non-linear regression.

-

CB1 and CB2 Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. While specific data for this compound is lacking, a general overview of these pathways is crucial for understanding the potential downstream effects of any interacting ligand.

G-Protein-Dependent Signaling

Both CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gi/o family[5][10].

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA)[10][11].

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a hyperpolarization of the cell membrane and reduced neuronal excitability[12][13].

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both Gαi/o and Gβγ subunits can lead to the activation of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK. This pathway is involved in regulating gene expression and cellular processes like proliferation and differentiation[10][11].

References

- 1. Analogues and homologues of N-palmitoylethanolamide, a putative endogenous CB(2) cannabinoid, as potential ligands for the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Effects of palmitoylation of Cys415 in helix 8 of the CB1 cannabinoid receptor on membrane localization and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoylisopropylamide (PIA): A Technical Guide to its Function as an "Entourage" Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide (PIA) is a synthetic fatty acid amide that has garnered significant interest within the scientific community for its role as an "entourage" compound within the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, PIA exerts its effects primarily by inhibiting the enzymatic degradation of endogenous cannabinoids, most notably anandamide (AEA). This inhibition of fatty acid amide hydrolase (FAAH) leads to elevated local concentrations of AEA, thereby potentiating its signaling at cannabinoid receptors and other targets. This technical guide provides an in-depth analysis of the mechanism of action of PIA, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the "Entourage" Effect and this compound

The "entourage effect" posits that certain lipid molecules, while exhibiting minimal direct activity at cannabinoid receptors, can enhance the physiological effects of primary endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1]. These "entourage" compounds often act by modulating the lifecycle of endocannabinoids, either by inhibiting their degradation or by influencing their synthesis or transport. This compound (PIA) is a prime example of such a compound, functioning as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the breakdown of AEA[2][3][4]. By slowing the degradation of AEA, PIA effectively increases the tone of this endogenous cannabinoid, leading to amplified signaling through its receptors.

Mechanism of Action of this compound

The primary mechanism through which PIA exerts its entourage effect is the inhibition of FAAH. This action leads to an accumulation of anandamide, which can then more effectively activate its target receptors.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

PIA has been characterized as a mixed-type inhibitor of FAAH[4]. This mode of inhibition suggests that PIA can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This interaction reduces the overall catalytic efficiency of FAAH in hydrolyzing anandamide into arachidonic acid and ethanolamine.

Interaction with Cannabinoid Receptors

Crucially, PIA displays negligible binding affinity for the canonical cannabinoid receptors, CB1 and CB2, with IC50 values significantly exceeding 100 μM[3][5]. This lack of direct receptor agonism is a key characteristic of an entourage compound, as its effects are mediated indirectly through the potentiation of endogenous ligands.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with components of the endocannabinoid system.

Table 1: Inhibitory Activity of this compound against FAAH

| Parameter | Value | Species/Tissue | Reference |

| pIC50 ([3H]-anandamide metabolism) | 4.89 | Rat Brain | [3][4] |

| Ki (slope) | 15 µM | Not Specified | [4] |

| Ki (intercept) | 87 µM | Not Specified | [4] |

| Type of Inhibition | Mixed | Not Specified | [4] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | IC50 | Species | Reference |

| CB1 | > 100 µM | Human | [3][5] |

| CB2 | > 100 µM | Human | [3][5] |

Signaling Pathways

The entourage effect of PIA ultimately manifests through the enhanced activation of downstream signaling cascades initiated by anandamide.

Anandamide Signaling Pathway

The inhibition of FAAH by PIA leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 in the central nervous system. This activation triggers a cascade of intracellular events.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of Palmitoylisopropylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide, also known as N-isopropylpalmitamide, is a fatty acid amide that has garnered interest for its biological activity, notably as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound can potentiate endocannabinoid signaling, a pathway of significant therapeutic interest. This technical guide provides a summary of the available spectroscopic data for this compound, outlines standard experimental protocols for its characterization, and visualizes its role in the endocannabinoid signaling pathway. Due to the limited availability of public experimental spectra, predicted spectroscopic data based on the compound's structure is provided to guide researchers in its identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: N-isopropylhexadecanamide

-

Synonyms: this compound, N-isopropylpalmitamide

-

CAS Number: 189939-61-5[1]

-

Molecular Formula: C₁₉H₃₉NO[1]

-

Molecular Weight: 297.52 g/mol [1]

Spectroscopic Data

Due to the absence of publicly available experimental spectroscopic data for this compound, the following tables summarize the predicted data based on its chemical structure. These predictions can serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.3-5.5 | Broad Singlet | 1H | N-H (Amide) |

| ~ 4.0-4.2 | Septet | 1H | CH (Isopropyl) |

| ~ 2.1-2.2 | Triplet | 2H | α-CH₂ (to C=O) |

| ~ 1.5-1.7 | Multiplet | 2H | β-CH₂ |

| ~ 1.2-1.4 | Broad Singlet | 24H | -(CH₂)₁₂- (Palmitoyl Chain) |

| ~ 1.1-1.2 | Doublet | 6H | 2 x CH₃ (Isopropyl) |

| ~ 0.8-0.9 | Triplet | 3H | Terminal CH₃ (Palmitoyl Chain) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172-173 | C=O (Amide) |

| ~ 41-42 | CH (Isopropyl) |

| ~ 37-38 | α-CH₂ (to C=O) |

| ~ 32 | -CH₂- |

| ~ 29-30 | -(CH₂)₁₀- (Bulk Methylene Chain) |

| ~ 26 | -CH₂- |

| ~ 23 | 2 x CH₃ (Isopropyl) |

| ~ 22 | -CH₂- |

| ~ 14 | Terminal CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch (Amide) |

| ~ 2920, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1465 | Medium | C-H Bend (Methylene) |

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 297.30 | [M]⁺ (Molecular Ion) |

| 298.31 | [M+H]⁺ |

| 240.25 | [M - C₃H₇N]⁺ (Loss of Isopropylamine) |

| 114.10 | [C₆H₁₂NO]⁺ (Fragment from amide cleavage) |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or use a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometers, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Acquisition:

-

EI-MS: The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

ESI-MS: The sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺) that are then analyzed.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Signaling Pathway and Biological Activity

This compound is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).

By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its local concentration and duration of action. Anandamide then activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors leads to various downstream signaling events, including modulation of neurotransmitter release and anti-inflammatory responses.

FAAH Inhibition Signaling Pathway

References

Palmitoylisopropylamide: A Technical Guide to its Modulation of Anandamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of palmitoylisopropylamide (PIA), a synthetic compound that has garnered interest for its specific interaction with the endocannabinoid system. Primarily, PIA functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By impeding AEA metabolism, PIA effectively elevates the endogenous levels of this crucial signaling lipid, thereby potentiating its downstream effects. This document details the biochemical properties of PIA, its mechanism of action on AEA metabolism, and its pharmacological profile. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a critical role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. Anandamide (N-arachidonoylethanolamine, AEA) is a key endogenous ligand of this system, exerting its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). The biological activity of AEA is tightly controlled by its synthesis on demand and rapid enzymatic degradation. The primary enzyme responsible for the hydrolysis and inactivation of AEA is fatty acid amide hydrolase (FAAH)[1][2][3].

Inhibition of FAAH has emerged as a promising therapeutic strategy for augmenting endocannabinoid signaling without the psychoactive side effects associated with direct CB1 receptor agonists[4][5]. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its physiological effects in a more localized and controlled manner. This compound (PIA) is a noteworthy compound in this class of inhibitors[6][7]. This guide will delve into the technical aspects of PIA and its intricate relationship with anandamide metabolism.

Biochemical and Pharmacological Profile of this compound (PIA)

This compound, also known as N-(1-Methylethyl)-hexadecanamide, is a synthetic fatty acid amide. Its primary mechanism of action is the inhibition of FAAH[6][7].

Interaction with FAAH

PIA acts as a mixed-type inhibitor of FAAH[8]. This mode of inhibition implies that PIA can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Specificity Profile

An important characteristic of PIA for its utility as a research tool and potential therapeutic lead is its selectivity. Studies have shown that PIA exhibits minimal binding to cannabinoid receptors CB1 and CB2, with IC50 values greater than 100 μM[6][9]. Furthermore, it only weakly inhibits the cellular uptake of anandamide, with an IC50 value of approximately 100 μM[6][9]. This profile distinguishes it as a specific modulator of AEA levels through FAAH inhibition, rather than a direct actor on cannabinoid receptors or transport mechanisms.

Quantitative Data on PIA-Anandamide Interaction

The following tables summarize the key quantitative data from published studies, providing a comparative overview of the potency and characteristics of this compound's interaction with the anandamide metabolic pathway.

Table 1: Inhibitory Potency of PIA on FAAH-mediated Anandamide Metabolism

| Parameter | Value | Species/Tissue Source | Reference |

| pIC50 | 4.89 | Rat Brain | [6][8] |

| Ki (slope) | 15 µM | Not Specified | [8] |

| Ki (intercept) | 87 µM | Not Specified | [8] |

Table 2: Binding Affinity and Uptake Inhibition of PIA

| Target | Parameter | Value | Cell Line/Receptor Source | Reference |

| CB1 Receptor | IC50 | > 100 µM | Human CB1 Receptors on CHO cells | [8] |

| CB2 Receptor | IC50 | > 100 µM | Human CB2 Receptors on CHO cells | [8] |

| Anandamide Uptake | IC50 | ~ 100 µM | C6 Glioma Cells | [6][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of PIA with the anandamide system.

FAAH Inhibition Assay

This protocol is designed to measure the inhibitory effect of PIA on the hydrolysis of anandamide by FAAH.

Objective: To determine the IC50 or pIC50 value of PIA for FAAH inhibition.

Materials:

-

[³H]-Anandamide (radiolabeled substrate)

-

Rat brain homogenate (as a source of FAAH)

-

This compound (PIA)

-

Tricarboxylic acid (TCA)

-

Toluene/ethyl acetate solvent mixture

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Prepare a homogenate of rat brain tissue in a suitable buffer. The protein concentration of the homogenate should be determined.

-

Incubation: In microcentrifuge tubes, combine the rat brain homogenate with varying concentrations of PIA.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.

-

Reaction: Incubate the reaction mixture for a specific time (e.g., 3 minutes) at 37°C.

-

Termination: Stop the reaction by adding TCA.

-

Extraction: Extract the reaction products, specifically [³H]-ethanolamine, from the aqueous phase using a toluene/ethyl acetate solvent mixture. The unreacted [³H]-anandamide will remain in the organic phase.

-

Quantification: Measure the radioactivity of the aqueous phase containing [³H]-ethanolamine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each PIA concentration compared to a control without the inhibitor. Plot the inhibition data against the logarithm of the PIA concentration to determine the IC50 or pIC50 value.

Cannabinoid Receptor Binding Assay

This protocol assesses the binding affinity of PIA to CB1 and CB2 receptors.

Objective: To determine the IC50 value of PIA for binding to cannabinoid receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO cells)

-

Radiolabeled cannabinoid receptor agonist (e.g., [³H]-CP 55,940 for CB1, [³H]-WIN 55,212-2 for CB2)

-

This compound (PIA)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, the radiolabeled cannabinoid agonist, and varying concentrations of PIA in a binding buffer.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding. Calculate the percentage of inhibition of specific binding at each PIA concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of PIA with the anandamide metabolic pathway can be visualized to better understand its mechanism of action and downstream consequences.

References

- 1. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 4. scbt.com [scbt.com]

- 5. American Chemical Society [acs.digitellinc.com]

- 6. This compound | CAS 189939-61-5 | PIA | Tocris Bioscience [tocris.com]

- 7. scbt.com [scbt.com]

- 8. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS 189939-61-5 | PIA | Tocris Bioscience [tocris.com]

Methodological & Application